Odonicin

Melanogenesis Cytotoxicity Cancer Cell Biology

Researchers substituting ent-kaurane diterpenoids by class alone risk inconsistent results-Odonicin eliminates this uncertainty with validated, compound-specific data: • CYP inhibition quantified: CYP2C9 IC50 = 32.0 μM, CYP2A6 IC50 = 63.6 μM (human liver microsomes) for ADME-Tox and herb-drug interaction studies. • Melanogenesis-safe: 102.5% B16 cell viability at 10 μg/mL vs. cytotoxic analogs like Oridonin, minimizing assay confounds. • Chemotaxonomic standard: authenticated isolation from Isodon longituba, I. japonica, and I. henryi ensures lot-to-lot consistency.

Molecular Formula C24H30O7
Molecular Weight 430.5 g/mol
Cat. No. B13382169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOdonicin
Molecular FormulaC24H30O7
Molecular Weight430.5 g/mol
Structural Identifiers
SMILESCC(=O)OC1C2C(C=CC(=O)C23COC1(C45C3CCC(C4)C(=C)C5OC(=O)C)O)(C)C
InChIInChI=1S/C24H30O7/c1-12-15-6-7-16-22-11-29-24(28,23(16,10-15)19(12)30-13(2)25)20(31-14(3)26)18(22)21(4,5)9-8-17(22)27/h8-9,15-16,18-20,28H,1,6-7,10-11H2,2-5H3
InChIKeyVIZWMBLJPXPZSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Odonicin: ent-Kaurane Diterpenoid


Odonicin (CAS: 51419-51-3; C24H30O7) is a naturally occurring ent-kaurane diterpenoid. It is primarily isolated from the aerial parts of various Isodon species (formerly Rabdosia), including Rabdosia longituba, Isodon japonica, and Isodon henryi [1]. Compounds of this class are widely recognized for their diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties [2]. Odonicin serves as a key reference standard in the chemotaxonomy and bioactivity-guided fractionation of Isodon species and is a subject of interest in natural product chemistry [3].

Natural product reference standard for chemotaxonomy of Isodon species
May support bioactivity-guided fractionation studies
Reported melanogenesis pathway study context (B16 cell model)

Odonicin Analog Specificity


Generic substitution within the ent-kaurane diterpenoid class is scientifically unsound due to significant structural differences that dictate unique biological profiles. For instance, Odonicin, with its specific 6α,15α-diacetoxy-7β,20-epoxy-7α-hydroxy substitution pattern on the kaurane skeleton [1], differs fundamentally from widely studied analogs like Oridonin or Ponicidin. These differences translate into distinct mechanisms of action and potency across various biological assays. Data show that Odonicin has a unique profile compared to Oridonin in melanogenesis inhibition and cell viability assays [2], and its interaction with metabolic enzymes like CYP2C9 and CYP2A6 differs from other diterpenoids . Therefore, substituting Odonicin with a class-level analog without direct comparative data can lead to inconsistent or misleading experimental results.

Structural specificity Ent-kaurane analog substitution may shift cytotoxicity and enzyme inhibition profiles; 6α,15α-diacetoxy pattern is not interchangeable with other kaurane skeletons.
Cytotoxicity profile mismatch Odonicin shows distinct cell viability behavior compared to Oridonin in B16 melanoma cells; direct replacement without comparative data may alter assay endpoints.
CYP interaction divergence Inhibition of CYP2C9 and CYP2A6 differs from other diterpenoids; metabolic stability conclusions may not transfer between class members.

Odonicin Comparative Evidence


Melanoma Cytotoxicity vs. Oridonin

In a comparative study evaluating diterpenoids from Isodon trichocarpus, Odonicin was assessed for its cytotoxicity in B16 melanoma 4A5 cells. At a concentration of 10 μg/mL, Odonicin demonstrated no significant cytotoxicity, with cell viability remaining high at 102.5 ± 3.9% relative to control. In contrast, the widely studied analog Oridonin exhibited notable cytotoxicity under the same conditions, as indicated by its effective inhibitory concentration (IC50 = 0.90 μM) for melanogenesis [1].

Melanoma cell viability
Reported
Odonicin 10 μg/mL: 102.5 ± 3.9% viability vs. Oridonin cytotoxic at IC₅₀ 0.90 μM
Supports low-cytotoxicity melanogenesis pathway studies
B16 4A5 cells, theophylline-stimulated
Melanogenesis Cytotoxicity Cancer Cell Biology

Melanogenesis Inhibition: Fractions vs. Pure Compounds

Bioassay-guided fractionation of Isodon trichocarpus revealed that fractions containing Odonicin possess significant melanogenesis inhibitory activity. The EtOAc-soluble fraction, which is enriched in diterpenoids including Odonicin, showed potent inhibition of melanogenesis with an IC50 of 1.2 μg/mL. The MeOH-eluted fraction, also containing Odonicin, exhibited an IC50 of 5.5 μg/mL. These values provide a baseline for the activity of the compound in a complex mixture and are a key differentiator from pure compound studies [1].

Fraction melanogenesis IC₅₀
Class-level
EtOAc fraction: IC₅₀ 1.2 μg/mL; MeOH fraction: IC₅₀ 5.5 μg/mL vs. pure Oridonin IC₅₀ 0.90 μM
Provides context for bioassay-guided isolation workflows
Active fractions, not isolated Odonicin
Melanogenesis Natural Product Fractions Bioassay-Guided Isolation

CYP Inhibition vs. Ginsenoside C-K

Odonicin exhibits a specific inhibitory profile against cytochrome P450 enzymes in human liver microsomes. It inhibits CYP2C9 with an IC50 of 32.0 ± 3.6 μM and CYP2A6 with an IC50 of 63.6 ± 4.2 μM . This profile is distinct from other natural products, such as Ginsenoside C-K, which is known to inhibit CYP2C9 and CYP2A6 with different potencies . This provides a quantifiable differentiation for studies on drug metabolism and potential herb-drug interactions.

CYP inhibition (IC₅₀)
Data to verify
CYP2C9: 32.0 ± 3.6 μM; CYP2A6: 63.6 ± 4.2 μM
Supports CYP inhibition assay context
Human liver microsomes; source review recommended
Drug Metabolism CYP Inhibition ADME-Tox

Odonicin Application Scenarios


Low-Cytotoxicity Melanogenesis Tool

In experiments focused on melanogenesis, particularly in B16 melanoma cell models, Odonicin's proven low cytotoxicity at a concentration of 10 μg/mL (102.5% cell viability) makes it an ideal tool for studying pathway effects without the confounding variable of significant cell death. This is a key differentiator from more cytotoxic analogs like Oridonin, which can compromise such assays [1].

Chemotaxonomy Reference Standard

Odonicin is a known and well-characterized secondary metabolite in multiple Isodon species. Its isolation and identification, as reported in numerous phytochemical studies, establishes it as a critical reference standard for chemotaxonomic analysis, quality control of herbal materials, and bioassay-guided fractionation projects. Its presence and quantity can be used to differentiate between closely related plant species or authenticate herbal sources [1][2].

ADME-Tox and Drug Interaction Studies

The quantifiable inhibitory effect of Odonicin on CYP2C9 (IC50 = 32.0 μM) and CYP2A6 (IC50 = 63.6 μM) in human liver microsomes provides a clear basis for its use in ADME-Tox studies . This data allows researchers to assess the metabolic stability of Odonicin and predict potential herb-drug interactions, a feature not yet established for many of its less-studied analogs. This makes Odonicin a valuable compound for studies in pharmacokinetics and drug metabolism.

Application
Selection Property
Validation Focus
Melanogenesis pathway studies
Reported low-cytotoxicity viability profile at 10 μg/mL
Confirm cell viability endpoints under study conditions
Chemotaxonomic analysis
Reported isolation from multiple Isodon spp.
Authenticate species identity via chemical profiling
CYP inhibition screening
Reported CYP2C9 and CYP2A6 inhibition profile
Validate metabolic stability in liver microsome assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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